Ethyl 2-(pyrimidin-2-yl)acetate
Overview
Description
Ethyl 2-(pyrimidin-2-yl)acetate is a heterocyclic compound that contains a pyrimidine ring attached to an ethyl acetate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative. Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a decrease in inflammation, as these mediators are key players in the inflammatory response.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The compound is expected to have good gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The primary result of the action of this compound is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, disrupting the normal progression of inflammatory pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as pH and temperature can impact the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrimidin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound may interact with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammation and immune responses . It also impacts cell signaling pathways by inhibiting the activation of NF-κB, which plays a crucial role in regulating immune responses and inflammation . Furthermore, this compound can alter cellular metabolism by affecting the production of metabolic intermediates and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes like cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . This interaction prevents the transcription of pro-inflammatory genes, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, this compound may cause toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. This distribution pattern can influence the compound’s localization and accumulation, affecting its overall activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 2-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(pyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridylacetate: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Ethyl 2-(pyridin-2-yl)acetate: Another close analog with a pyridine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents.
Uniqueness
Ethyl 2-(pyrimidin-2-yl)acetate is unique due to its specific combination of the pyrimidine ring and ethyl acetate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-pyrimidin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZAEMLHNEMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494582 | |
Record name | Ethyl (pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-11-3 | |
Record name | Ethyl 2-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63155-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidineacetic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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